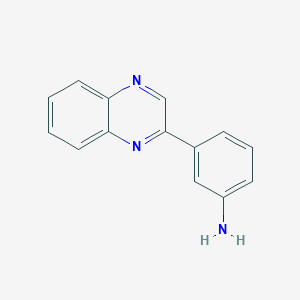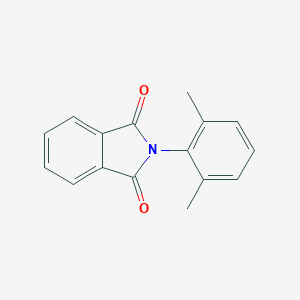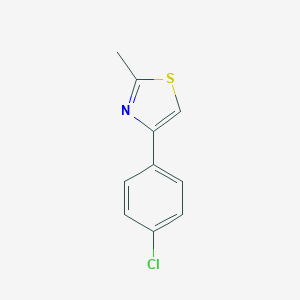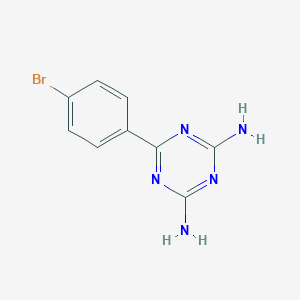
Diselenide, di-1-naphthalenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, di-1-naphthalenyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Diselenide, di-1-naphthalenyl is a selenium-containing compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of diselenide, di-1-naphthalenyl is not fully understood. However, it is believed that diselenide, di-1-naphthalenyl exerts its biological activity through the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. Diselenide, di-1-naphthalenyl has been shown to induce apoptosis in cancer cells by increasing ROS levels and activating the p53 pathway.
Biochemical and Physiological Effects:
Diselenide, di-1-naphthalenyl has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that diselenide, di-1-naphthalenyl has antioxidant and anticancer properties. In vivo studies have shown that diselenide, di-1-naphthalenyl can reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diselenide, di-1-naphthalenyl has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, diselenide, di-1-naphthalenyl also has some limitations, including its toxicity and the need for careful handling.
Zukünftige Richtungen
For research on diselenide, di-1-naphthalenyl include the development of new synthesis methods and the investigation of its potential applications in cancer therapy and material science.
Synthesemethoden
Diselenide, di-1-naphthalenyl can be synthesized using various methods, including the reaction of 1-naphthylmagnesium bromide with diselenide, the reaction of 1-naphthol with selenium dioxide and sodium hydroxide, and the reaction of 1-naphthalenylsodium with selenium. The synthesis of diselenide, di-1-naphthalenyl is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Diselenide, di-1-naphthalenyl has potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, diselenide, di-1-naphthalenyl has been shown to have antioxidant and anticancer properties. In material science, diselenide, di-1-naphthalenyl has been used to prepare selenium-containing polymers. In catalysis, diselenide, di-1-naphthalenyl has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds.
Eigenschaften
CAS-Nummer |
1787-80-0 |
|---|---|
Molekularformel |
C20H14Se2 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
1-(naphthalen-1-yldiselanyl)naphthalene |
InChI |
InChI=1S/C20H14Se2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI-Schlüssel |
XFUCRHYSJRXATP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
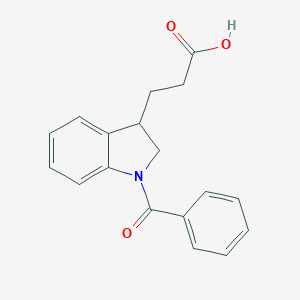


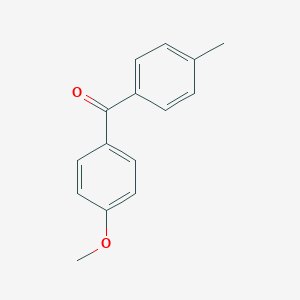
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
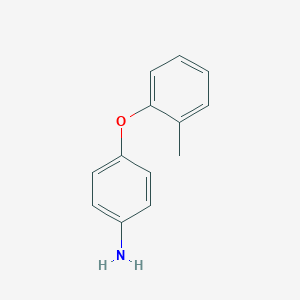
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
